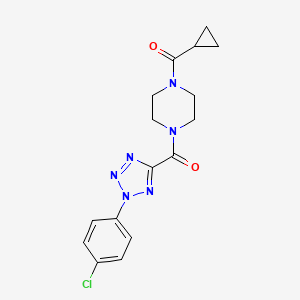
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a tetrazol ring, a chlorophenyl group, a cyclopropane ring, a carbonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific study data, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the functional groups mentioned above. For example, the tetrazol ring might participate in reactions with electrophiles, and the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .科学的研究の応用
Environmental Health and Exposure Studies
Environmental phenols, including (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, are chemicals with extensive applications in consumer and personal care products. Studies have investigated the exposure of these compounds, particularly during sensitive periods such as pregnancy. Mortensen et al. (2014) assessed exposure to a range of environmental phenols in pregnant women, highlighting the significance of understanding the exposure levels during crucial developmental stages (Mortensen et al., 2014).
Human Urinary Excretion Studies
The urinary excretion of non-persistent environmental chemicals, like (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, has been a subject of extensive research to understand human exposure and potential health impacts. Frederiksen et al. (2014) conducted a comprehensive study on Danish populations, offering crucial data on exposure levels and trends, contributing to the understanding of public health implications (Frederiksen et al., 2014).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of chemicals like (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone is critical in drug development and environmental health research. Research in this area focuses on the absorption, distribution, metabolism, and excretion of these compounds. For instance, studies have explored the metabolism of novel receptor antagonists and inhibitors, which share structural similarities with (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, offering insights into their behavior in biological systems (Osman et al., 1996).
Environmental Persistence and Human Exposure
The persistence of chemicals in the environment and their accumulation in human tissues is a significant area of study. Research focusing on organochlorines, which are structurally related to (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone, provides valuable information on human exposure levels, routes of exposure, and potential health impacts (Minh et al., 2001).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-[2-(4-chlorophenyl)tetrazole-5-carbonyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c17-12-3-5-13(6-4-12)23-19-14(18-20-23)16(25)22-9-7-21(8-10-22)15(24)11-1-2-11/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRSZBDHAPPUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-(cyclopropanecarbonyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

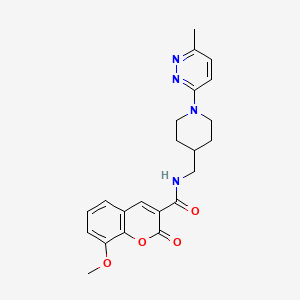
![2-((1-(2-(Benzo[d]thiazol-2-ylthio)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2833083.png)
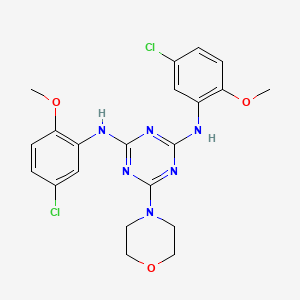
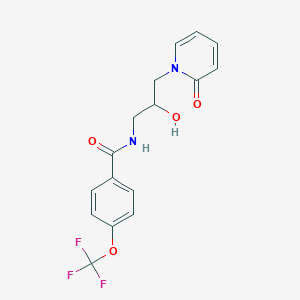
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)
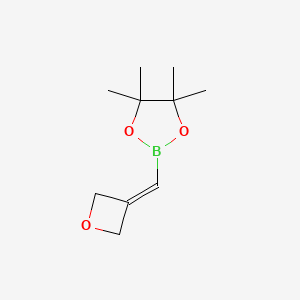
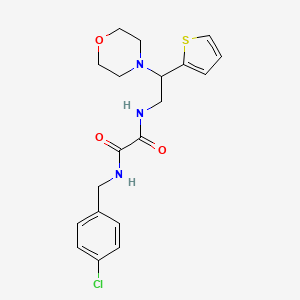
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
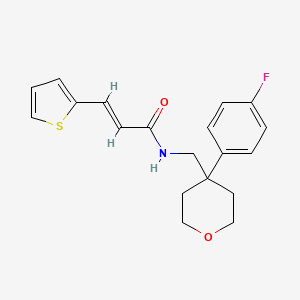
![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
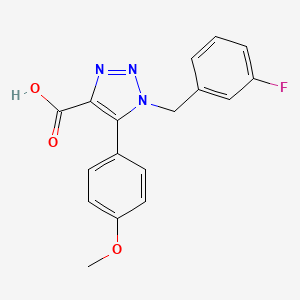
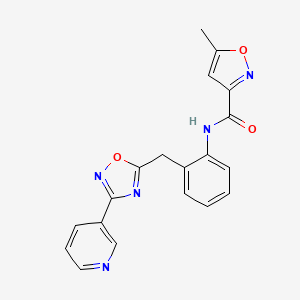
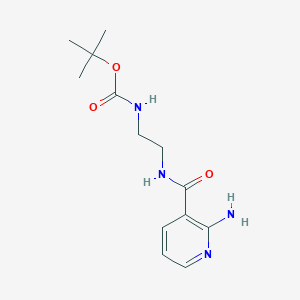
![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)